2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole core linked via a sulfanyl group to an N-(2-methoxy-5-methylphenyl)acetamide moiety. Such compounds are typically synthesized via multi-step reactions involving heterocyclic ring formation, sulfuration, and amidation (as inferred from analogous syntheses in ).
Properties
CAS No. |
572891-16-8 |
|---|---|
Molecular Formula |
C18H20N4O2S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-4-22-17(15-6-5-9-25-15)20-21-18(22)26-11-16(23)19-13-10-12(2)7-8-14(13)24-3/h5-10H,4,11H2,1-3H3,(H,19,23) |
InChI Key |
XXOZVWPCTACIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Thienyl Group: The thienyl group is introduced via a substitution reaction, where the triazole intermediate reacts with a thienyl halide in the presence of a base.
Coupling with Methoxy-Methylphenyl Acetamide: The final step involves coupling the triazole-thienyl intermediate with methoxy-methylphenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Key Structural and Functional Insights:
Heteroaromatic Substitution (Thienyl vs. Furan-2-yl analogs exhibit reduced aromaticity compared to thiophene, which may lower metabolic stability but enhance electronic interactions with target enzymes.
Acetamide Substituent Modifications:
- The 4-fluorophenyl group (561295-12-3) increases lipophilicity (logP), favoring blood-brain barrier penetration, whereas the 2-methoxy-5-methylphenyl group in the target compound balances lipophilicity with steric bulk.
- Nitro groups (e.g., in compound 11, ) enhance oxidative stability but may introduce toxicity concerns.
Biological Activity Trends:
- Anti-exudative activity in furan-triazole derivatives () suggests that the target compound’s thienyl analog may exhibit similar or superior efficacy due to thiophene’s superior aromatic stabilization.
- Triazole core alkylation (e.g., 4-ethyl vs. 4-methyl) influences melting points and crystallinity, with 4-ethyl derivatives generally showing lower melting points and higher synthetic yields.
Biological Activity
The compound 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (commonly referred to as compound A) is a member of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of compound A, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20N4O2S2
- Molecular Weight : 374.48 g/mol
- CAS Number : 577981-30-7
- Structure : The compound features a triazole ring, a sulfur atom, and an acetamide moiety, contributing to its biological activity.
Synthesis and Characterization
The synthesis of compound A typically involves the reaction of specific precursors that include thienyl and triazole derivatives. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that compound A exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro tests showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were evaluated, revealing that compound A was effective at lower concentrations compared to standard antibiotics.
Anti-inflammatory Effects
Compound A has been shown to influence inflammatory pathways. In a study involving peripheral blood mononuclear cells (PBMCs), it was found that treatment with compound A reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that at concentrations ranging from 50 to 100 µg/mL, compound A significantly inhibited TNF-α production by up to 60%, suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
The anticancer properties of compound A were explored in various cancer cell lines. In vitro assays indicated that it could inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins. Notably, compounds with similar structures have been reported to exhibit chemopreventive effects, indicating a potential pathway for therapeutic development .
The biological activity of compound A can be attributed to its interaction with specific molecular targets involved in inflammation and cell proliferation. The triazole moiety is known to interfere with enzyme activities related to fungal growth and inflammation. Additionally, the sulfur atom may play a role in redox reactions within cells, enhancing its therapeutic effects.
Case Studies
- Anti-inflammatory Study : In a controlled experiment involving human PBMCs stimulated with lipopolysaccharides (LPS), compound A was shown to significantly reduce cytokine release compared to untreated controls . This study highlights its potential application in treating inflammatory diseases.
- Antimicrobial Efficacy : Compound A was tested against various bacterial strains in a series of agar diffusion assays. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli .
Data Summary Table
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | Agar diffusion assay | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | PBMC cytokine assay | Reduced TNF-α by up to 60% at 50 µg/mL |
| Anticancer | Cell proliferation assay | Induced apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via a nucleophilic substitution reaction. A typical procedure involves reacting 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., KOH) under reflux in ethanol/water solvent systems. Critical variables include stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to chloroacetamide), reflux duration (1–3 hours), and recrystallization solvents (ethanol or DMF/water mixtures) to enhance purity .
- Optimization : Design of Experiments (DoE) approaches, such as factorial designs, can systematically vary temperature (60–80°C), solvent polarity, and base concentration to maximize yield (>85%) and minimize byproducts (e.g., disulfides).
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
- Techniques :
- FT-IR : Confirm sulfanyl (-S-) and acetamide (C=O) groups via peaks at 2550–2600 cm⁻¹ (S-H stretch, if present) and 1650–1680 cm⁻¹ (amide I band) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and methyl/methoxy substituents (δ 2.1–3.9 ppm). The sulfanyl-linked CH₂ group appears as a singlet at δ 4.1–4.3 ppm .
- LC-MS : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of thiophene or acetamide moieties) .
Q. How is the compound’s anti-exudative activity evaluated preclinically, and what reference standards are used?
- Experimental Design :
- In vivo models : Carrageenan-induced paw edema in rodents, with compound administration (10 mg/kg) and comparison to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Activity is quantified via reduction in edema volume (mm³) over 6–24 hours .
- In vitro assays : Inhibition of cyclooxygenase-2 (COX-2) or histamine release in mast cells. IC₅₀ values <10 µM indicate strong activity .
Advanced Research Questions
Q. What structural modifications enhance biological activity, and how do substituent positions influence potency?
- SAR Insights :
- Thiophene vs. Furan : Replacing the 2-thienyl group with furan reduces anti-exudative activity by ~40%, suggesting thiophene’s electron-rich π-system enhances target binding .
- Methoxy Position : Moving the methoxy group from the 2-methoxy-5-methylphenyl moiety to the para position decreases activity by 30%, likely due to steric hindrance .
- Data Table :
| Substituent (R) | Anti-Exudative Activity (% Inhibition) | COX-2 IC₅₀ (µM) |
|---|---|---|
| 2-Thienyl | 85% | 2.1 |
| Furan-2-yl | 45% | 12.5 |
| 4-Methoxyphenyl | 50% | 9.8 |
Q. How can computational methods predict reactivity or guide synthesis optimization?
- Approach :
- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with COX-2) to prioritize derivatives with stronger binding affinities (ΔG < −8 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Analysis Framework :
Variable Control : Ensure consistency in assay conditions (e.g., cell lines, animal strains, dosage regimens). For example, discrepancies in IC₅₀ values may arise from using human vs. murine COX-2 isoforms .
Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to explain reduced in vivo efficacy despite strong in vitro activity .
Statistical Validation : Apply ANOVA or mixed-effects models to differentiate biological variability from methodological artifacts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
